Dmt-Pro-Phe-D-1-Nal-NH2 is a synthetic peptide analog that has garnered attention in the field of opioid receptor research. This compound is a modified version of endogenous opioid peptides, specifically endomorphin-1 and endomorphin-2. The structural modifications include the incorporation of 2,6-dimethyltyrosine (Dmt) and 3-(1-naphthyl)-D-alanine (D-1-Nal), which enhance its binding affinity and selectivity for opioid receptors, particularly the mu-opioid receptor. This compound is being studied for its potential applications in pain management and drug development aimed at opioid receptor modulation.
Dmt-Pro-Phe-D-1-Nal-NH2 is classified as a peptidomimetic, a class of compounds designed to mimic the biological activity of peptides. It is synthesized through techniques such as solid-phase peptide synthesis, which allows for precise control over the sequence and structure of the peptide chain . The compound's classification is significant in understanding its interaction with biological systems, particularly in relation to opioid receptors.
The synthesis of Dmt-Pro-Phe-D-1-Nal-NH2 predominantly employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The use of automated peptide synthesizers enhances efficiency and consistency during synthesis. High-performance liquid chromatography (HPLC) is employed for purification, ensuring that the final product meets the purity standards necessary for research applications.
The molecular structure of Dmt-Pro-Phe-D-1-Nal-NH2 consists of a sequence of amino acids that includes:
This arrangement contributes to its affinity for mu-opioid receptors.
The InChI key for Dmt-Pro-Phe-D-1-Nal-NH2 is LCSGBFCHAFMKLD-QAXCHELISA-N, providing a unique identifier for computational chemistry applications .
Dmt-Pro-Phe-D-1-Nal-NH2 can undergo various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on specific conditions; for example, oxidation can lead to quinone formation from the phenolic group.
The mechanism of action for Dmt-Pro-Phe-D-1-Nal-NH2 involves binding to the mu-opioid receptor. This binding mimics endogenous opioid peptides, activating intracellular signaling pathways that include:
These actions culminate in analgesic effects and other responses associated with opioid receptor activation .
While specific physical properties such as melting point or solubility are not detailed in available literature, it is essential to note that peptidomimetics like Dmt-Pro-Phe-D-1-Nal-NH2 typically exhibit stability under physiological conditions due to their synthetic nature.
Chemical properties include reactivity with various reagents as discussed earlier. The compound's stability against hydrolysis and its behavior under different pH conditions are crucial for its application in biological systems.
Dmt-Pro-Phe-D-1-Nal-NH2 has several significant applications in scientific research:
Peptidomimetic opioid ligands represent a sophisticated class of bioactive molecules engineered to overcome the inherent limitations of endogenous opioid peptides, such as poor metabolic stability, low blood-brain barrier permeability, and limited receptor selectivity. These compounds retain the core pharmacophoric elements of natural peptides while incorporating structural modifications that enhance their drug-like properties. Within this category, Dmt-Pro-Phe-D-1-Nal-NH₂ (where Dmt = 2',6'-dimethyltyrosine, D-1-Nal = 3-(1-naphthyl)-D-alanine) exemplifies a rationally designed peptidomimetic with high affinity and specificity for the mu-opioid receptor (MOR). Its development aligns with ongoing efforts to discover analgesics with improved efficacy and reduced adverse effects compared to classical opioid alkaloids like morphine [5] [6].
Synthetic opioid peptides are categorized based on their derivation from endogenous templates and specific structural modifications:
Table 1: Structural Features of Dmt-Pro-Phe-D-1-Nal-NH₂
| Component | Chemical Feature | Functional Role |
|---|---|---|
| N-terminus | 2',6'-dimethyltyrosine (Dmt) | Enhanced MOR affinity; enzymatic stability |
| Position 2 | L-Proline | Conformational constraint (β-turn induction) |
| Position 3 | L-Phenylalanine | Aromatic stacking in MOR binding pocket |
| Position 4 | D-1-Naphthylalanine (D-1-Nal) | Steric bulk for MOR selectivity; resistance to proteases |
| C-terminus | Amidation (-NH₂) | Mimics endogenous peptides; stabilizes C-terminal |
The design of Dmt-Pro-Phe-D-1-Nal-NH₂ addresses three critical limitations of endogenous opioid peptides:
These modifications stem from structure-activity relationship (SAR) studies demonstrating that:
Dmt-Pro-Phe-D-1-Nal-NH₂ holds dual significance as a pharmacological tool and a therapeutic prototype:
Table 2: Pharmacological Profile of Dmt-Pro-Phe-D-1-Nal-NH₂
| Parameter | Value/Outcome | Assay System |
|---|---|---|
| MOR Binding Affinity | IC₅₀ = 0.01 ± 0.001 nM | Competitive binding vs. [³H]naloxone |
| Functional Activity | Antagonist (pA₂ = 9.19) | Aequorin luminescence-based calcium assay |
| DOR/KOR Selectivity | >1000-fold selective for MOR | Radioligand displacement in CHO cell membranes |
| Metabolic Stability | t½ > 120 min (human plasma) | HPLC-MS degradation assay |
Future research directions include optimizing pharmacokinetics via cyclization or PEGylation and evaluating efficacy in neuropathic pain models where MOR antagonists show promise in modulating glial activation [5] [6].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: